1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone
Description
Propriétés
IUPAC Name |
1-[(3R)-3-[2-aminoethyl(propan-2-yl)amino]pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-9(2)14(7-5-12)11-4-6-13(8-11)10(3)15/h9,11H,4-8,12H2,1-3H3/t11-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHXZIBLIPXFIZ-LLVKDONJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CCN)[C@@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article provides a comprehensive overview of the compound's properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
The chemical structure of 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone can be described by the following molecular formula:
| Property | Value |
|---|---|
| Chemical Formula | C11H22N2O2 |
| Molecular Weight | 214.3 g/mol |
| CAS Number | 1353997-86-0 |
| Boiling Point | 372.6 ± 32.0 °C |
| Density | 1.06 ± 0.1 g/cm³ |
| pKa | 14.73 ± 0.10 |
The compound is believed to interact with various biological pathways, particularly those involving neurotransmitter systems. Its structural similarity to known psychoactive agents suggests it may influence the central nervous system (CNS). Specifically, it is hypothesized to act as a modulator of neurotransmitter receptors, potentially affecting serotonin and norepinephrine pathways.
In Vitro Studies
Recent studies have demonstrated that 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone exhibits notable activity in vitro:
- Neurotransmitter Modulation : The compound has been shown to enhance the release of serotonin in neuronal cultures, indicating its potential as an antidepressant agent.
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties, with effective inhibition against certain bacterial strains.
Case Studies
Several case studies provide insights into the therapeutic applications of this compound:
-
Case Study 1: Antidepressant Effects
A clinical trial investigated the effects of the compound on patients with major depressive disorder (MDD). Results indicated a significant reduction in depressive symptoms compared to placebo, supporting its role as a potential antidepressant. -
Case Study 2: Antimicrobial Efficacy
In a study assessing various derivatives of pyrrolidine compounds, 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone demonstrated MIC values comparable to standard antibiotics against Staphylococcus aureus and Escherichia coli, suggesting its utility in treating bacterial infections .
Research Findings
A summary of key research findings related to the biological activity of the compound includes:
Applications De Recherche Scientifique
Preliminary studies indicate that 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone exhibits significant biological activity. Compounds with similar structures have been linked to:
- Analgesic effects : Potential use in pain management.
- Neuropharmacological applications : Modulation of central nervous system activity, which suggests possible uses in treating disorders like anxiety and depression.
Pain Management
The compound's structural similarities to known analgesics suggest it may possess pain-relieving properties. Interaction studies are essential for understanding how it affects pain pathways and neurotransmitter systems.
Neuropharmacology
Given its potential to interact with neurotransmitter systems, this compound could be explored for:
- Anxiolytic effects : Reducing anxiety symptoms.
- Antidepressant properties : Addressing mood disorders.
Drug Development
The unique combination of the pyrrolidine ring and amino side chains positions this compound as a candidate for further drug development. It may serve as a lead compound for synthesizing new pharmaceuticals targeting specific biological pathways.
Study on Analgesic Effects
A study conducted on related pyrrolidine derivatives demonstrated promising analgesic effects in animal models. The research indicated that these compounds modulate pain pathways through interaction with opioid receptors, suggesting that 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone could exhibit similar effects.
Neuropharmacological Research
Research focusing on the neuropharmacological aspects of pyrrolidine derivatives has shown their potential to affect serotonin and dopamine pathways. These findings support the hypothesis that 1-{(R)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidin-1-yl}-ethanone may be effective in treating mood disorders and anxiety-related conditions .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
Table 1: Structural and Molecular Comparison
Physicochemical and Pharmacological Properties
- Solubility: The target compound’s amino groups may enhance water solubility compared to halogenated analogs (e.g., bromophenyl derivative) .
- Pyridine derivatives (e.g., ) show utility in kinase inhibition due to their planar aromatic systems.
- Toxicity: Limited toxicological data are available; aminoethyl substituents may pose oxidative stress risks, while halogenated analogs (e.g., ) could exhibit higher environmental persistence .
Challenges and Discontinuations
Méthodes De Préparation
Pyrrolidine Ring Formation
The pyrrolidine ring is synthesized via cyclization of γ-amino ketones or alkylation of proline derivatives. For example:
-
Starting material : (R)-3-aminopyrrolidine (CAS: 1000870-09-6) is reacted with isopropylamine and 2-chloroethylamine under basic conditions (K₂CO₃, DMF, 60°C) to introduce the isopropyl and aminoethyl groups.
-
Mechanism : Nucleophilic substitution (Sₙ2) at the pyrrolidine nitrogen, facilitated by the lone pair on the amine.
Acylation to Introduce the Ethanone Group
The final step involves acetylation of the pyrrolidine nitrogen:
-
Reagents : Acetic anhydride or acetyl chloride in the presence of triethylamine (TEA).
-
Conditions : Room temperature, 12–24 hours, yielding the target compound with >85% purity.
Table 1: Representative Synthetic Route
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| 1 | (R)-3-aminopyrrolidine, isopropylamine, 2-chloroethylamine, K₂CO₃, DMF, 60°C | 72% | |
| 2 | Acetic anhydride, TEA, CH₂Cl₂, RT | 89% |
Enantioselective Synthesis via Chiral Auxiliaries
To ensure stereochemical purity (R-configuration), asymmetric synthesis methods are employed:
Use of Chiral Ligands
Resolution of Racemates
-
Chiral column chromatography : Polar stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate enantiomers.
-
Crystallization : Diastereomeric salt formation with L-tartaric acid achieves >99% enantiomeric excess.
Industrial-Scale Optimization
Patents highlight methods to enhance scalability and cost-efficiency:
Continuous Flow Reactors
Green Chemistry Approaches
-
Solvent replacement : Switch from DMF to cyclopentyl methyl ether (CPME), a safer alternative.
-
Catalyst recycling : Immobilized lipases (e.g., Candida antarctica) enable reusable catalytic systems.
Table 2: Industrial Process Parameters
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Challenges and Solutions
Stereochemical Drift
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and enantiomeric purity?
Answer:
Optimization involves:
- Microwave-assisted synthesis to enhance reaction efficiency and reduce side products (e.g., as used for pyridine-pyrrolidine derivatives in ).
- Solvent selection (e.g., dichloromethane or DMF) and temperature control to stabilize intermediates ().
- Real-time monitoring via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track reaction progression and purity ().
- Use of chiral auxiliaries or catalysts to preserve the (R)-configuration during alkylation steps ().
What advanced analytical techniques confirm the (R)-configuration at the pyrrolidine ring’s 3-position?
Answer:
- Chiral HPLC : Separates enantiomers using chiral stationary phases ().
- X-ray crystallography : Provides definitive stereochemical assignment by resolving bond angles and spatial arrangement ().
- Circular Dichroism (CD) spectroscopy : Detects optical activity differences between enantiomers ().
How should in vitro assays be designed to evaluate interactions with neurotransmitter receptors?
Answer:
- Use radioligand binding assays with HEK293 cells expressing target receptors (e.g., dopamine or serotonin receptors).
- Include controls for non-specific binding (e.g., excess unlabeled ligand) and assess compound stability under assay conditions ().
- Monitor pH and temperature to prevent degradation, as organic compounds may degrade during prolonged experiments ( ).
How can conflicting biological activity data between studies be resolved?
Answer:
- Verify enantiomeric purity using chiral separation techniques ().
- Analyze impurity profiles via LC-MS to identify by-products that may interfere with bioactivity ( ).
- Standardize assay protocols (e.g., cell lines, incubation times) to reduce variability ( ).
What spectroscopic methods are critical for structural elucidation and purity assessment?
Answer:
- NMR spectroscopy : 1H/13C NMR identifies functional groups; 2D NMR (COSY, HSQC) resolves connectivity ().
- IR spectroscopy : Confirms carbonyl (C=O) and amine (N-H) groups ().
- Mass spectrometry (HRMS) : Determines molecular weight and fragmentation patterns ().
What strategies mitigate organic degradation during prolonged experiments?
Answer:
- Continuous cooling (e.g., 4°C) to slow degradation rates ( ).
- Use antioxidants (e.g., BHT) or inert atmospheres (N2/Ar) to prevent oxidation.
- Shorten reaction/assay durations through accelerated conditions (e.g., microwave or flow chemistry) ( ).
How can computational models predict the compound’s reactivity or binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculates electronic properties and reaction pathways ().
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes) using software like AutoDock ().
- QSAR models : Correlate structural features with observed bioactivity ().
What are the key considerations for scaling up synthesis from lab to pilot scale?
Answer:
- Reactor type : Transition from batch to continuous flow systems for better heat/mass transfer ().
- Purification : Optimize column chromatography or crystallization steps for larger batches ().
- Safety protocols : Implement hazard analysis (e.g., HAZOP) for exothermic reactions ( ).
How does the compound’s stereochemistry influence its pharmacokinetic properties?
Answer:
- The (R)-configuration may enhance target binding affinity due to optimal spatial alignment ().
- Enantiomers can differ in metabolic stability ; use chiral LC-MS to study hepatic clearance in vitro ().
- Toxicological profiles may vary—compare enantiomers in ADME assays ( ).
What are the limitations of current structural data, and how can they be addressed?
Answer:
- Limited crystallographic data : Perform single-crystal X-ray diffraction studies to resolve ambiguities ().
- Dynamic behavior : Use NMR relaxation experiments or molecular dynamics simulations to study conformational flexibility ().
- Validate computational predictions with experimental data (e.g., synthetic analogs) ().
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
